(1S,2S,3R,4S,5S)-2,3,4-Trihydroxy-5-(hydroxymethyl)cyclohexyl (1E)-2-phenyl-N-(sulfooxy)ethanimidothioate
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Overview
Description
(1S,2S,3R,4S,5S)-2,3,4-TRIHYDROXY-5-(HYDROXYMETHYL)CYCLOHEXYL (1E)-2-PHENYL-N-(SULFOOXY)ETHANIMIDOTHIOATE is a complex organic compound belonging to the class of cyclohexanols. These compounds contain an alcohol group attached to a cyclohexane ring.
Preparation Methods
The synthesis of (1S,2S,3R,4S,5S)-2,3,4-TRIHYDROXY-5-(HYDROXYMETHYL)CYCLOHEXYL (1E)-2-PHENYL-N-(SULFOOXY)ETHANIMIDOTHIOATE involves several steps. The synthetic route typically starts with the preparation of the cyclohexane ring, followed by the introduction of hydroxyl groups through oxidation reactions. The sulfooxyethanimidothioate moiety is then attached using specific reagents under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The sulfooxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
(1S,2S,3R,4S,5S)-2,3,4-TRIHYDROXY-5-(HYDROXYMETHYL)CYCLOHEXYL (1E)-2-PHENYL-N-(SULFOOXY)ETHANIMIDOTHIOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, affecting metabolic pathways. The sulfooxyethanimidothioate moiety plays a crucial role in its activity, potentially interacting with active sites of enzymes and altering their function. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds include other cyclohexanols and sulfooxy derivatives. Compared to these compounds, (1S,2S,3R,4S,5S)-2,3,4-TRIHYDROXY-5-(HYDROXYMETHYL)CYCLOHEXYL (1E)-2-PHENYL-N-(SULFOOXY)ETHANIMIDOTHIOATE is unique due to its specific combination of functional groups. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H21NO8S2 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
[(1R,2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl] (1Z)-2-phenyl-N-sulfooxyethanimidothioate |
InChI |
InChI=1S/C15H21NO8S2/c17-8-10-7-11(14(19)15(20)13(10)18)25-12(16-24-26(21,22)23)6-9-4-2-1-3-5-9/h1-5,10-11,13-15,17-20H,6-8H2,(H,21,22,23)/b16-12-/t10-,11-,13-,14+,15+/m1/s1 |
InChI Key |
LZDZCEOFJWRJIA-GGASBGQWSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1S/C(=N\OS(=O)(=O)O)/CC2=CC=CC=C2)O)O)O)CO |
Canonical SMILES |
C1C(C(C(C(C1SC(=NOS(=O)(=O)O)CC2=CC=CC=C2)O)O)O)CO |
Origin of Product |
United States |
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